

Ph-HTBA Demonstrates High Brain Permeability, Facilitating Central Nervous System Research

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Compound of Interest

Compound Name: *Ph-HTBA*
Cat. No.: *B15618940*

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Ph-HTBA, a novel high-affinity ligand for the CaMKII α hub domain, exhibits excellent brain permeability with an unbound brain-to-plasma partition coefficient ($K_{p,uu}$) of 0.85. This characteristic, coupled with its good cellular permeability and low susceptibility to efflux transporters, positions **Ph-HTBA** as a promising tool for researchers investigating neurological disorders.

Recent experimental data has confirmed the ability of **Ph-HTBA** to effectively cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent. The $K_{p,uu}$ value, which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state, is a key indicator of brain penetration. A $K_{p,uu}$ value close to 1 suggests that a compound readily enters the brain and is not actively removed by efflux pumps. The reported $K_{p,uu}$ of 0.85 for **Ph-HTBA** signifies a high degree of brain exposure.^{[1][2]}

In comparative terms, a $K_{p,uu}$ value greater than 0.3 to 0.5 is generally considered indicative of good brain penetration for a drug candidate.^[3] **Ph-HTBA**'s value of 0.85 places it well within the range of compounds with significant central nervous system (CNS) availability. This favorable pharmacokinetic profile is further supported by in vitro findings that **Ph-HTBA** is not a substrate for two of the major efflux transporters at the blood-brain barrier, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).^[1] Efflux transporters can severely limit the brain penetration of many potential drugs, and **Ph-HTBA**'s ability to evade these pumps is a significant advantage.

Comparative Brain Permeability Data

Compound	Kp,uu	Species	Notes
Ph-HTBA	0.85	Mouse	High brain permeability, not a substrate for P-gp or BCRP efflux transporters.[1]
Reference Range	> 0.3 - 0.5	General	Considered good brain penetration for CNS drug candidates. [3]

Experimental Protocol for Determining Ph-HTBA Brain Permeability

The brain permeability of **Ph-HTBA** was assessed through an in vivo pharmacokinetic study in mice.[1] The following protocol outlines the key steps involved in determining the Kp,uu value:

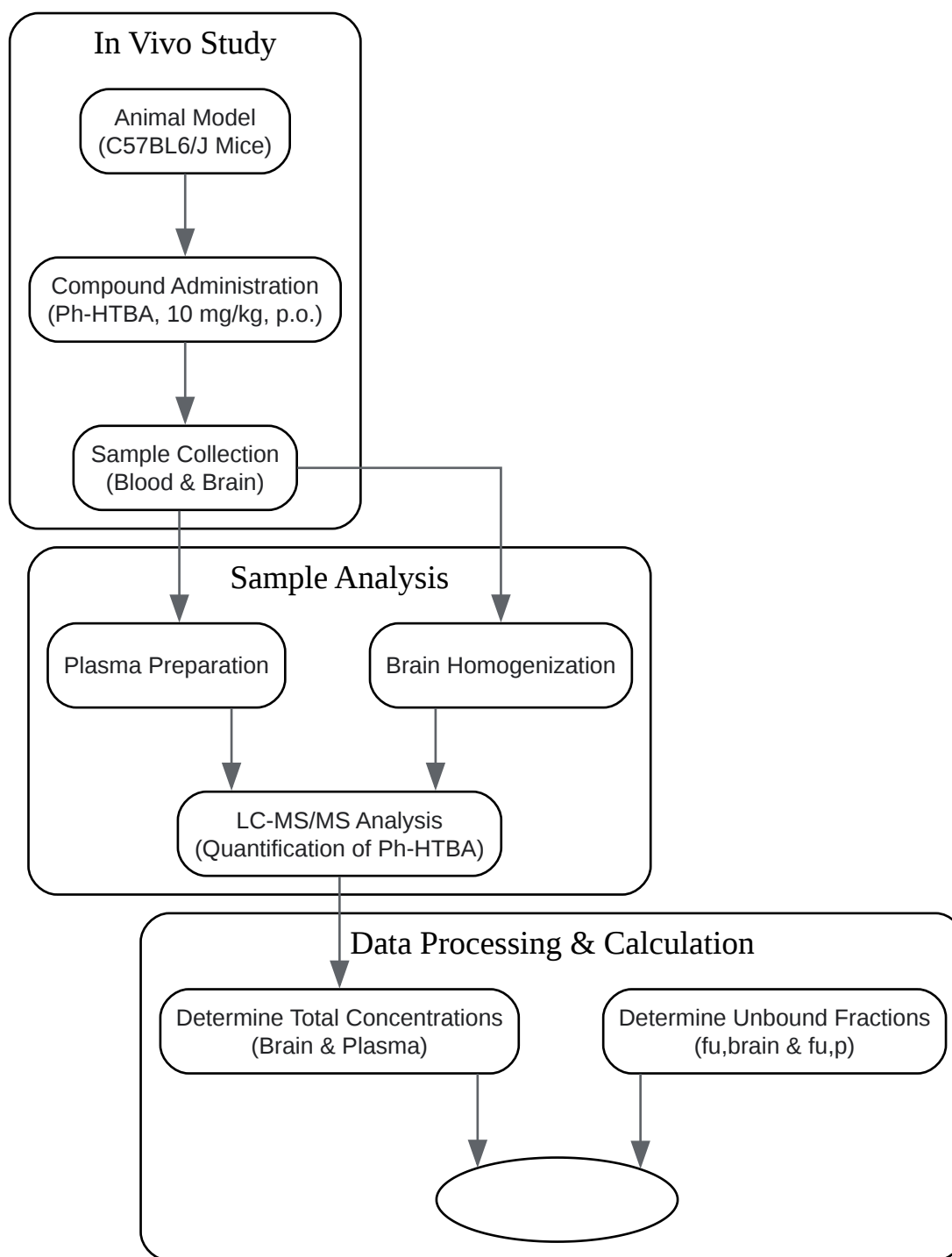
- Animal Model: C57BL6/J mice were used for the study.
- Drug Administration: A sodium salt formulation of **Ph-HTBA** was administered orally to the mice at a dose of 10 mg/kg.
- Sample Collection: At a predetermined time point following administration, blood and brain tissue samples were collected from the animals.
- Sample Processing:
 - Blood samples were processed to obtain plasma.
 - Brain tissue was homogenized to create a uniform sample.
- Concentration Analysis: The concentrations of **Ph-HTBA** in both the plasma and brain homogenate were measured using a suitable analytical method (e.g., liquid chromatography-mass spectrometry, LC-MS). The measured total concentrations were 1450 ng/mL in plasma and 99.1 ng/mL in the brain.[1]

- **Determination of Unbound Fractions:** The fractions of **Ph-HTBA** unbound to proteins in both plasma ($f_{u,p}$) and brain tissue ($f_{u,brain}$) are determined experimentally, typically using methods like equilibrium dialysis or ultrafiltration.
- **Calculation of $K_{p,uu}$:** The unbound brain-to-plasma partition coefficient ($K_{p,uu}$) was calculated using the following formula:

$$K_{p,uu} = (\text{Total Brain Concentration} / \text{Total Plasma Concentration}) / (f_{u,brain} / f_{u,p})$$

The direct result of the brain-plasma ratio was 0.10, and after correcting for unbound fractions, the final $K_{p,uu}$ was determined to be 0.85.^[1]

Experimental Workflow for Brain Permeability Assessment



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